molecular formula C8H12NO2- B1406915 [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate CAS No. 1211505-87-1

[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate

Cat. No.: B1406915
CAS No.: 1211505-87-1
M. Wt: 154.19 g/mol
InChI Key: DQKZDMPDNNPSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate” is a chemical compound with the molecular formula C8H12NO2 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to a methoxyethyl group . The exact 3D structure can be found in chemical databases .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 154.19 g/mol. More detailed physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Antimicrobial Agents

  • Pyrrole derivatives, including those similar to [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate, have shown promising antimicrobial properties. In particular, pyrrole chalcone derivatives are significant as antimicrobial agents due to the presence of the heterocyclic ring, and their activity increases with the introduction of a methoxy group in the structure. This suggests potential applications in developing new therapeutic tools (Hublikar et al., 2019).

Electro-Optic Materials

  • Pyrrole-based compounds have been utilized in the synthesis of nonlinear optical/electro-optic materials. Specifically, the synthesis of heterocycle-based derivatives such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene from pyrrole derivatives demonstrates their potential in the development of electro-optic materials (Facchetti et al., 2003).

Organic Synthesis

  • Pyrrole compounds are integral in various organic synthesis processes. For instance, the ring-methylation of pyrrole using supercritical methanol is a key process in producing mono-, di-, tri-, and tetra-methylpyrroles, which are useful in synthesizing a wide range of organic compounds (Kishida et al., 2010).

Synthesis of Pyrrolylpyridines

  • The synthesis of pyrrolylpyridines from alkynes and isothiocyanates, involving compounds similar to this compound, has been researched for their broad spectra of biological activity and practical applications. This area highlights the importance of pyrrole derivatives in the field of medicinal chemistry (Nedolya et al., 2015).

Medicinal Compounds

  • Pyrrole derivatives have been used in the preparation of medicinal compounds. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, demonstrates the role of such compounds in developing agrochemicals and medicinal agents (Ghelfi et al., 2003).

Biochemical Analysis

Biochemical Properties

[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and kinases. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression .

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrol-2-yl]methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4H,5-7H2,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKZDMPDNNPSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C1C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.